2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone
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Overview
Description
2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2. It is a member of the propiophenone family, characterized by the presence of a propiophenone core structure substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylacetophenone with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating mixtures (HNO3/H2SO4) under controlled temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone: Similar in structure but with different substitution patterns on the aromatic ring.
2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone: Another isomer with a different position of the methoxy group
Uniqueness
2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRPWCCERPHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644229 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238097-10-4 |
Source
|
Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238097-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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